molecular formula C12H16N2O3S B14381478 4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one CAS No. 89508-16-7

4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one

Cat. No.: B14381478
CAS No.: 89508-16-7
M. Wt: 268.33 g/mol
InChI Key: CPMVAIUBFBKILO-UHFFFAOYSA-N
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Description

4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with an acetyl group, a hydroxy group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one typically involves multiple steps. One common method starts with the activation of 2-(thiophen-2-yl)acetic acid by converting it into 2-(thiophen-2-yl)acetyl chloride using thionyl chloride . This intermediate is then reacted with a suitable piperazine derivative under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.

Scientific Research Applications

4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89508-16-7

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

4-acetyl-6-hydroxy-1-(2-thiophen-2-ylethyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O3S/c1-9(15)13-7-11(16)14(12(17)8-13)5-4-10-3-2-6-18-10/h2-3,6,11,16H,4-5,7-8H2,1H3

InChI Key

CPMVAIUBFBKILO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(N(C(=O)C1)CCC2=CC=CS2)O

Origin of Product

United States

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